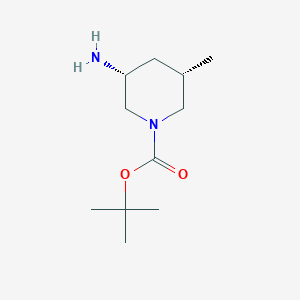

4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide” is a compound that has been mentioned in several patents . It is a derivative of benzothiazole and has a good affinity to the A2A receptor . This compound is useful for the treatment of diseases mediated by this receptor .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the patents mentions the use of diethyl oxalate heated to about 120° C. 2-Methoxy-5-morpholin-4-yl-phenylamine is added very cautiously in small quantities and the mixture is heated for 90 minutes at about 180° C . After cooling to room temperature and filtration, n-hexane is added. The resulting precipitate is collected by filtration .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a morpholinyl group, a benzothiazolyl group, and a methoxy group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The exact reactions would depend on the conditions and the reactants present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用

Medicinal Chemistry Applications

Benzothiazole derivatives exhibit a wide range of biological activities, making them significant in the development of therapeutic agents. The unique structural features of benzothiazoles contribute to their pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. For instance, the review by Bhat and Belagali (2020) highlights the importance of the benzothiazole scaffold in medicinal chemistry due to its varied biological activities and less toxic effects. Their derivatives have shown enhanced activities, proving the benzothiazole scaffold as a crucial moiety in drug discovery (Bhat & Belagali, 2020).

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, benzothiazole derivatives are recognized for their versatility as synthetic intermediates. Zhilitskaya et al. (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015. These compounds are highlighted for their biological activity and demand in the industry. Newly developed synthesis methods, including green chemistry principles, underscore their role as highly reactive building blocks for organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).

作用機序

Target of Action

It has been found that the compound is useful for the treatment or prevention of various neurological and psychiatric disorders, suggesting that it may interact with targets involved in these conditions .

Mode of Action

Given its therapeutic applications, it is likely that it interacts with its targets to modulate their activity, leading to changes in cellular function that can help alleviate the symptoms of the disorders it is used to treat .

Biochemical Pathways

Given its therapeutic applications, it is likely that it impacts pathways involved in neurological and psychiatric disorders .

Result of Action

It has been found to be useful for the treatment or prevention of various neurological and psychiatric disorders, suggesting that its action results in beneficial effects in these conditions .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine dihydrobromide involves the reaction of 4-methoxy-2-nitroaniline with morpholine followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-bromo-1,3-benzothiazole to yield the final product as a dihydrobromide salt.", "Starting Materials": [ "4-methoxy-2-nitroaniline", "morpholine", "sodium dithionite", "2-bromo-1,3-benzothiazole", "hydrobromic acid" ], "Reaction": [ "Step 1: 4-methoxy-2-nitroaniline is reacted with morpholine in the presence of a suitable solvent and a catalyst to yield 4-methoxy-7-(morpholin-4-yl)-2-nitro-1,3-benzothiazole.", "Step 2: The nitro compound is reduced to the corresponding amine using sodium dithionite as the reducing agent.", "Step 3: The amine is reacted with 2-bromo-1,3-benzothiazole in the presence of a suitable solvent and a base to yield 4-Methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine.", "Step 4: The final product is obtained as a dihydrobromide salt by reacting the amine with hydrobromic acid." ] } | |

CAS番号 |

1860028-17-6 |

分子式 |

C12H16BrN3O2S |

分子量 |

346.25 g/mol |

IUPAC名 |

4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine;hydrobromide |

InChI |

InChI=1S/C12H15N3O2S.BrH/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11;/h2-3H,4-7H2,1H3,(H2,13,14);1H |

InChIキー |

DSEYFCALUKGLAR-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br.Br |

正規SMILES |

COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N.Br |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

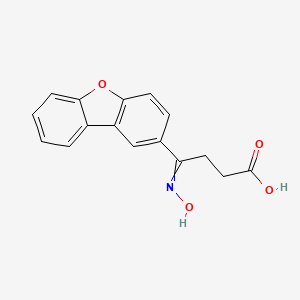

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one](/img/structure/B3111779.png)

![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)